molecular formula C7H14O2 B1147893 ethyl (2R)-2-methylbutanoate CAS No. 40917-00-8

ethyl (2R)-2-methylbutanoate

Cat. No.: B1147893
CAS No.: 40917-00-8
M. Wt: 130.18
InChI Key:
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Description

Ethyl (2R)-2-methylbutanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is known for its fruity aroma and is used in various applications, including flavoring agents and fragrances.

Scientific Research Applications

Ethyl (2R)-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in natural product biosynthesis and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For esters, this could refer to how they react in chemical reactions, such as the esterification process mentioned above .

Safety and Hazards

The safety and hazards associated with ethyl esters depend on the specific compound. For example, ethyl acetate, a common ethyl ester, is highly flammable and can cause serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-methylbutanoate can be synthesized through the esterification reaction between (2R)-2-methylbutanoic acid and ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous esterification process. This method allows for the efficient production of large quantities of the ester. The process involves the continuous addition of (2R)-2-methylbutanoic acid and ethanol into a reactor, where they react in the presence of a catalyst. The ester is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into (2R)-2-methylbutanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: (2R)-2-methylbutanoic acid and ethanol.

    Reduction: (2R)-2-methylbutanol.

    Transesterification: A different ester depending on the alcohol used.

Comparison with Similar Compounds

Ethyl (2R)-2-methylbutanoate can be compared with other similar esters, such as:

    Ethyl acetate: Known for its use as a solvent and in flavorings.

    Methyl butanoate: Also has a fruity aroma and is used in flavorings and fragrances.

    Isopropyl butanoate: Used in perfumes and as a flavoring agent.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its odor and reactivity. The (2R) configuration refers to the spatial arrangement of the atoms around the chiral center, which can affect how the compound interacts with biological systems and other molecules.

Properties

IUPAC Name

ethyl (2R)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBXQFHJMCTLF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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